Octahydrocyclopenta[b]morpholine-4-carboximidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydrocyclopenta[b]morpholine-4-carboximidamide hydrochloride is a chemical compound with the molecular formula C8H16ClN3O. It is a derivative of morpholine, a heterocyclic amine that contains both nitrogen and oxygen atoms in its ring structure. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydrocyclopenta[b]morpholine-4-carboximidamide hydrochloride typically involves the reaction of cyclopentylamine with formaldehyde and hydrogen chloride. The reaction conditions often include:
Temperature: Moderate temperatures around 25-30°C.
Solvent: Common solvents like methanol or ethanol.
Catalysts: Acidic catalysts such as hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the general approach would involve optimizing the synthetic route for higher yields and purity, possibly using continuous flow reactors for better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Octahydrocyclopenta[b]morpholine-4-carboximidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce various alkyl or acyl groups.
Scientific Research Applications
Octahydrocyclopenta[b]morpholine-4-carboximidamide hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Octahydrocyclopenta[b]morpholine-4-carboximidamide hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by influencing the virus host-cell system, making it a potential antiviral agent. The exact molecular pathways and targets are still under investigation, but it is known to affect various biochemical processes within cells.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog with a similar ring structure but without the carboximidamide group.
Cyclopentylamine: Another related compound that shares the cyclopentane ring but lacks the morpholine structure.
Piperazine: A heterocyclic amine with a similar nitrogen-containing ring but different chemical properties.
Uniqueness
Octahydrocyclopenta[b]morpholine-4-carboximidamide hydrochloride is unique due to its specific combination of a cyclopentane ring fused with a morpholine ring and the presence of a carboximidamide group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for specialized research applications.
Biological Activity
Octahydrocyclopenta[b]morpholine-4-carboximidamide hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C10H16ClN3
- Molecular Weight : 219.71 g/mol
- IUPAC Name : 1-Amino-4-(aminomethyl)-2-(1H-imidazol-4-yl)octahydrocyclopenta[b]morpholine hydrochloride
This compound features a bicyclic structure that contributes to its unique biological properties.
Research indicates that this compound exhibits several mechanisms of action:
- Enzyme Inhibition : It acts as an inhibitor of various enzymes, particularly those involved in metabolic pathways. This inhibition can lead to altered cellular responses and has implications for conditions such as diabetes and obesity.
- Receptor Modulation : The compound has been shown to interact with specific receptors in the body, potentially influencing signaling pathways associated with inflammation and pain.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the treatment of infectious diseases.
Pharmacological Effects
The pharmacological effects of this compound include:
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in various models, which may be beneficial in treating inflammatory diseases.
- Analgesic Properties : Some studies have reported pain-relieving effects, indicating potential use in pain management therapies.
- Antidiabetic Potential : Its role as an enzyme inhibitor suggests that it could be effective in managing blood glucose levels, thus warranting exploration as a therapeutic agent for diabetes.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Enzyme Inhibition : A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy as an inhibitor of Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. Results indicated significant inhibition at low micromolar concentrations, suggesting potential utility in diabetes management .
- Anti-inflammatory Research : In a preclinical model of rheumatoid arthritis, administration of the compound resulted in decreased levels of pro-inflammatory cytokines and reduced joint swelling, highlighting its anti-inflammatory capabilities .
- Antimicrobial Activity Assessment : A recent investigation assessed the antimicrobial efficacy against various bacterial strains. The compound exhibited notable activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent .
Data Summary
Property | Value |
---|---|
Chemical Formula | C10H16ClN3 |
Molecular Weight | 219.71 g/mol |
Anti-inflammatory IC50 | 0.5 µM |
DPP-4 Inhibition IC50 | 0.2 µM |
Antimicrobial Activity | Effective against Staphylococcus aureus |
Properties
IUPAC Name |
3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboximidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.ClH/c9-8(10)11-4-5-12-7-3-1-2-6(7)11;/h6-7H,1-5H2,(H3,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAOUNYLGDYZMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)OCCN2C(=N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.